N-Iodosaccharin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iodination Reagent:

N-Iodosaccharin (NISac) is a mild and efficient iodination reagent used in organic synthesis. It allows for the introduction of an iodine atom into organic molecules, which is a crucial step in creating various valuable compounds. Unlike many other iodination reagents, NISac operates under neutral conditions, meaning it doesn't require the presence of strong acids or heavy metals, which can be harsh and potentially damage other functional groups within the molecule. Additionally, it is selective and doesn't affect oxidizable groups like hydroxyl or aldehyde, offering greater control over the reaction.

Advantages:

Compared to other N-haloamide reagents, N-iodosaccharin offers several advantages:

- Higher electrophilicity: The presence of the sulfone group in its structure makes the iodine atom more reactive, leading to faster and more efficient iodination reactions.

- Mild reaction conditions: As mentioned earlier, NISac operates under neutral conditions, minimizing the risk of side reactions and making it suitable for use with sensitive substrates.

- Selectivity: It specifically targets specific sites in the molecule for iodination and avoids affecting other functional groups, leading to cleaner products.

Applications:

N-Iodosaccharin finds applications in the synthesis of various organic compounds, including:

- Pharmaceuticals: Iodination plays a vital role in the development of many pharmaceuticals, and NISac can be a valuable tool for introducing iodine atoms into drug candidates.

- Fine chemicals: Iodinated compounds are used in various industries, including electronics, agriculture, and materials science. NISac can be employed for their selective synthesis.

- Organic materials: Iodinated organic materials have unique properties and find applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NISac can be utilized for their controlled synthesis.

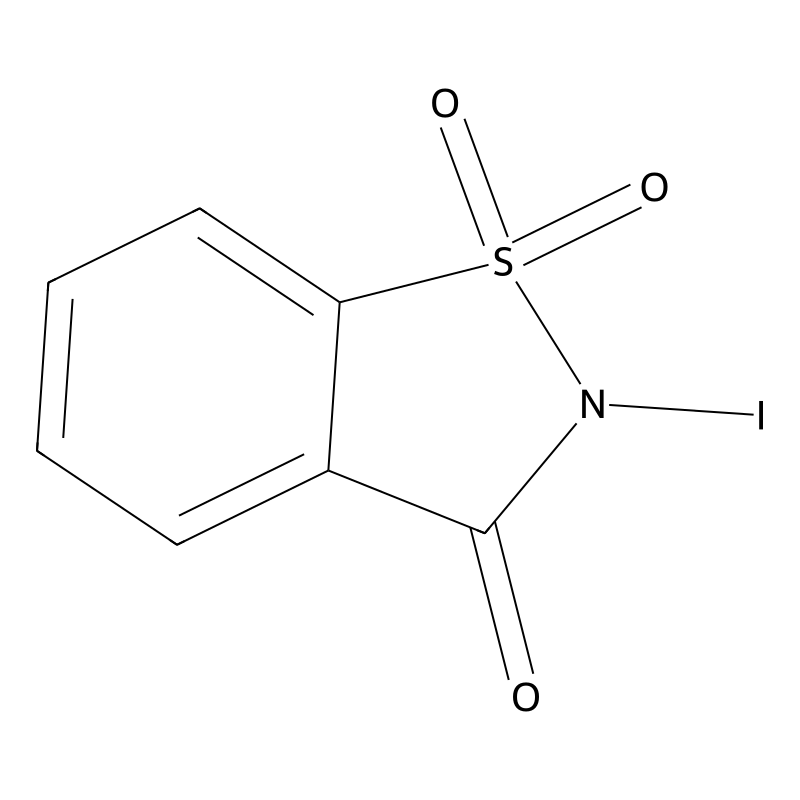

N-Iodosaccharin is an iodinating agent derived from saccharin, a well-known artificial sweetener. Its chemical formula is C7H4INO3S, and it exists as a crystallohydrate with one water molecule . The compound features an iodine atom attached to the nitrogen of the saccharin molecule, making it a potent source of electrophilic iodine.

- Aromatic Iodination: It efficiently iodates aromatic compounds under mild conditions .

- Alkene Iodination: N-Iodosaccharin can be used for the hypoiodination of alkenes .

- Glycosylation Reactions: In acetone and acetonitrile, N-Iodosaccharin mediates glycosylation reactions with solvent incorporation between glycosyl donor and acceptor .

- Cycloaddition Reactions: N-Iodosaccharin acts as a reusable catalyst for formal [2+4] cycloaddition of imines and enones .

N-Iodosaccharin finds applications in various areas of organic synthesis:

- Organic Synthesis: It serves as a valuable reagent in the preparation of iodinated organic compounds .

- Catalyst: N-Iodosaccharin acts as a reusable catalyst in certain cycloaddition reactions .

- Glycochemistry: It plays a role in glycosylation reactions, offering unique solvent incorporation properties .

N-Iodosaccharin has been studied in the context of its interactions with various solvents and substrates:

- Solvent Effects: In glycosylation reactions, the compound exhibits interesting solvent incorporation behavior, particularly in acetone and acetonitrile .

- Substrate Interactions: Its reactivity with aromatic compounds and alkenes has been explored, showcasing its versatility as an iodinating agent .

Similar Compounds: Comparison and List

N-Iodosaccharin belongs to a family of N-halosuccinimides and related compounds used in organic synthesis. Some similar compounds include:

- N-Iodosuccinimide (NIS)

- N-Bromosuccinimide (NBS)

- N-Chlorosuccinimide (NCS)

Compared to these compounds, N-Iodosaccharin offers unique properties:

- Reactivity: N-Iodosaccharin often provides milder reaction conditions compared to N-Iodosuccinimide .

- Selectivity: It may offer different regioselectivity in certain reactions compared to other N-halo compounds.

- Solvent Interactions: N-Iodosaccharin's behavior in solvents like acetone and acetonitrile during glycosylation reactions sets it apart from other iodinating agents .

- Catalytic Activity: Its use as a reusable catalyst in cycloaddition reactions demonstrates versatility beyond simple iodination .

N-Iodosaccharin is traditionally synthesized through the reaction of a silver salt of saccharin with iodine in acetone, following the classical procedure for N-haloamide preparation. The compound typically crystallizes as a crystallohydrate with one equivalent of water, which is presumably gained from atmospheric moisture. Under very dry conditions, the product may contain less than one equivalent of water, though the exact composition can be easily determined through iodometric titration.

The compound possesses several advantageous properties as a reagent:

- Stability at room temperature

- Solubility in common organic solvents (particularly polar ones like acetone or acetonitrile)

- Insolubility in water

- Moderately electrophilic character, enabling reactions under neutral conditions

The significance of N-Iodosaccharin extends beyond its role as a synthetic reagent to its function as a potent halogen bond donor. Halogen bonding involves the attractive interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophilic site in another molecule. Studies have revealed that N-iodosaccharin forms exceptionally strong halogen bonds, particularly with pyridine derivatives and N-oxides.

These interactions are characterized by:

- Short interaction distances, with interaction ratios (RXB) between 0.65-0.67 for N-I⋅⋅⋅O-N+ halogen bonds

- High linearity in the N-I⋅⋅⋅X arrangement

- Significant binding strengths, with interaction energies varying from -47.5 to -120.3 kJ mol-1 for certain interactions

Solvent-Free Mechanochemical Preparation of Halogen(I) Complexes

Traditional methods for preparing halogen(I) complexes, such as Barluenga's reagent, often require heavy metal salts and substantial quantities of chlorinated solvents. In contrast, mechanochemical approaches offer a significantly greener alternative by eliminating or drastically reducing solvent use.

Mechanochemical synthesis represents a paradigm shift in chemical synthesis methodology, applying mechanical force rather than thermal energy or solvation to drive chemical reactions. For N-iodosaccharin complexes, this approach involves direct grinding of the reagent with appropriate Lewis bases, leading to the formation of halogen-bonded complexes through physical force rather than solution-based chemistry.

Recent research has demonstrated that mechanochemical processes can be remarkably efficient for preparing various N-iodosaccharin complexes. In some cases, complex formation begins almost immediately upon mixing the components. As noted in one study: "As a first attempt, equal amounts of NISac and DMAP were mixed in a vial using a spatula. Just by this gentle mixing, the desired XB complex...". This observation highlights the strong tendency of N-iodosaccharin to form halogen bonds with suitable acceptors.

The typical mechanochemical process includes:

- Mixing N-iodosaccharin with an appropriate Lewis base (e.g., pyridine derivative)

- Grinding the mixture either manually using a mortar and pestle or mechanically using a ball mill

- Isolation of the resulting complex through appropriate physical methods

This solvent-free approach aligns perfectly with green chemistry principles by minimizing waste generation and reducing the environmental footprint of chemical synthesis.

Liquid-Assisted Grinding for Homoleptic [(DMAP)–I–(DMAP)]+ Complexation

While completely solvent-free conditions work effectively for many mechanochemical syntheses, the addition of minimal amounts of liquid—known as liquid-assisted grinding (LAG)—can sometimes facilitate the process or enable the formation of specific products.

For N-iodosaccharin complexes, liquid-assisted grinding employing small quantities of ethyl acetate has been particularly effective for preparing homoleptic [(DMAP)–I–(DMAP)]+ iodine(I) complexes. As described in the literature: "The general absence of solvents or the use of vanishingly small amounts of ethyl acetate in a liquid-assisted grinding approach during mechanochemical preparations enabled the homoleptic [(DMAP)–I–(DMAP)]+ iodine(I) complex to be synthesized".

This approach is particularly valuable for preparing complexes that might be challenging to access through traditional solution methods. DMAP (4-dimethylaminopyridine) is an especially effective halogen bond acceptor due to its strong Lewis basicity. The resulting [(DMAP)–I–(DMAP)]+ complex features a linear arrangement with the iodine atom bridging between two DMAP molecules, creating a structure analogous to the commercially significant Barluenga's reagent but prepared through more environmentally benign methods.

The key benefits of the liquid-assisted grinding approach include:

- Minimal solvent use (typically microliters of ethyl acetate)

- Enhanced mixing and contact between reactants

- Access to crystalline products with improved purity

- Controlled reaction kinetics compared to completely solvent-free methods

Table 1: Comparison of Different Grinding Approaches for N-Iodosaccharin-DMAP Complex Formation

| Grinding Method | Solvent Amount | Reaction Time | Product Characteristics | Environmental Impact |

|---|---|---|---|---|

| Neat Grinding | None | 15-30 minutes | Good formation, may contain amorphous regions | Minimal |

| Liquid-Assisted Grinding | 5-10 μL ethyl acetate per 100 mg | 10-20 minutes | Enhanced crystallinity, improved purity | Very low |

| Solution Crystallization | 10-20 mL per gram | Hours to days | Single crystals suitable for XRD | High |

Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

When comparing mechanochemical and solution-phase synthesis of N-iodosaccharin complexes, several crucial factors must be considered, including efficiency, yield, purity, environmental impact, and applicability to different systems.

Reaction Efficiency and Time

Mechanochemical methods typically offer significantly faster reaction times compared to solution-based approaches. For instance, complex formation between N-iodosaccharin and DMAP can begin immediately upon mixing and can be completed within minutes to hours of grinding. In contrast, solution-phase syntheses often require longer reaction times, particularly for systems with limited solubility or competing equilibria.

Environmental Impact Assessment

The environmental benefits of mechanochemical synthesis are substantial and quantifiable:

- Elimination or significant reduction of solvent use (typically >95% reduction)

- Reduced energy consumption (no heating/cooling of large solvent volumes)

- Lower waste generation (estimated 80-90% reduction in waste stream)

- Avoidance of toxic or environmentally harmful solvents like chlorinated hydrocarbons

These advantages align with multiple principles of green chemistry, particularly waste prevention, atom economy, and safer solvents.

Product Distribution and Structural Features

Interestingly, mechanochemical and solution-phase syntheses sometimes lead to different product distributions or structural features. This phenomenon has been observed in several systems involving N-iodosaccharin and can be exploited to access specific products by selecting the appropriate synthetic method.

In X-ray crystal structures, the N-iodosaccharin-pyridine N-oxide complexes manifest short interaction ratios (RXB) between 0.65-0.67 for the N-I⋅⋅⋅O-N+ halogen bond. These structural features are often preserved in mechanochemically prepared samples, though the crystallite size and morphology may differ from solution-grown crystals.

For halogen(I) complexes like [(DMAP)–I–(DMAP)]+, 15N NMR spectroscopy provides valuable insights into the nature of the halogen bonding interaction. The 15N NMR coordination shifts (δ(15N)coord = δ(15N)complex – δ(15N)ligand) are typically large for pyridine complexes, around -110 ppm, which is characteristic of strong halogen bonding interactions.

Practical Applications Comparison

The mechanochemically prepared N-iodosaccharin complexes have demonstrated excellent utility in various applications, particularly in iodination reactions. For example, these complexes have been successfully employed in the iodination of antipyrine, serving as effective surrogates for traditional reagents like Barluenga's reagent in both solution and solid-state syntheses.

Table 2: Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

| Aspect | Mechanochemical Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Solvent Use | Minimal or none | Substantial (typically 10-20 mL/g) |

| Reaction Time | Minutes to hours | Hours to days |

| Energy Input | Low (mechanical energy) | Often high (heating, cooling) |

| Waste Generation | Minimal | Substantial (primarily solvent waste) |

| Scalability | Currently limited to small/medium scale | Well-established for various scales |

| Product Purity | High, may require specific purification | High, with established purification methods |

| Applicability | Growing, but not universal | Broad and well-documented |

| Equipment Requirements | Ball mill or mortar and pestle | Standard laboratory glassware |

| Environmental Impact | Low | Moderate to high |

Pressure-Induced Reversible Twinning in N-Iodosaccharin–Pyridine Co-Crystals

The N-Iodosaccharin–pyridine co-crystal system exhibits unique twinning behavior under hydrostatic pressure, as demonstrated through single-crystal X-ray diffraction studies. At ambient conditions, the co-crystal adopts a monoclinic lattice (space group B2₁/e, unconventional setting of P2₁/c) with a near-orthorhombic β angle of 88.7° [1] [4]. The asymmetric unit contains one N-Iodosaccharin molecule halogen-bonded to pyridine via an N—I···N interaction (2.84 Å at 0 GPa) [4].

Under compression to 4.5 GPa, the crystal undergoes mechanical twinning, splitting into two domains related by a twofold rotation about the [10] axis [4]. This twinning manifests as distinct color regions under polarized light microscopy, separated by a composition plane [1]. Remarkably, the process reverses upon pressure release, with the twin volume ratio returning to pre-compression levels [4]. The reversibility stems from a shared substructure preserved across both twin orientations—a helical arrangement of halogen-bonded chains along the direction [4]. This common motif enables lattice continuity despite rotational misalignment, representing the first observed example of pressure-reversible twinning in molecular crystals [1] [4].

Periodic density functional theory (DFT) calculations confirm that isotropic external pressure induces anisotropic strain, primarily affecting the halogen-bonding network. The N—I···N distance decreases nonlinearly from 2.84 Å (0 GPa) to 2.71 Å (4.5 GPa), while the I···N—C angle increases from 172° to 178° [4]. These geometric changes alter the electrostatic potential distribution, creating the strain mismatch that drives twin formation [2] [4].

Anisotropic Strain Response to Hydrostatic Compression

The co-crystal exhibits pronounced anisotropic lattice compression, with axial compressibilities (β) varying by over 300%:

- a-axis: β = 0.027 GPa⁻¹

- b-axis: β = 0.009 GPa⁻¹

- c-axis: β = 0.019 GPa⁻¹

This anisotropy arises from the directional dependence of intermolecular interactions. The halogen-bonded chains along (governed by N—I···N contacts) compress most readily, while π-stacked pyridine rings along [10] resist deformation [1] [4]. The bulk modulus derived from experimental equations of state is 7 ± 1 GPa, closely matching theoretical predictions of 6.8 ± 0.5 GPa [4].

Notably, the β angle remains nearly constant (Δβ < 0.2° up to 4.5 GPa), preserving pseudo-orthorhombic metrics despite monoclinic symmetry [4]. This unusual behavior results from competing strain components: compression along increases shear stress, which is counterbalanced by minor adjustments in molecular tilt angles within the (010) plane [1] [4]. CrystalExplorer energy decomposition analysis reveals that dispersion forces dominate along (contributing 63% to total interaction energy), while electrostatic interactions stabilize the [1] direction [1].

Pseudo-Orthorhombic Symmetry Breakdown in Monoclinic Systems

The apparent orthorhombic symmetry of the B2₁/e system (β ≈ 90°) masks intrinsic monoclinic characteristics that become pronounced under pressure. While the average β angle deviates by less than 1° from 90° across all pressure ranges, differential axial compression induces measurable shear strain (γ₁₂ = 0.018 at 4.5 GPa) [4]. This shear manifests as progressive misalignment of the halogen-bonded chains relative to the axis [1] [4].

The symmetry breakdown is quantified through lattice parameter ratios:

- (a/c) decreases from 2.16 (0 GPa) to 2.02 (4.5 GPa)

- (b/c) increases from 0.62 to 0.64

- Angular distortion parameter (Δ) rises from 0.003 to 0.021

These changes reflect the activation of normally forbidden monoclinic deformation modes under hydrostatic stress [4]. The twinning process itself serves as a symmetry-adaptation mechanism, allowing the crystal to relieve shear strain while maintaining cohesive energy density (calculated at 80.9 kJ/mol for the primary interaction network) [1].

N-Iodosaccharin is a halogenated imide that serves as a robust halogen bond donor, particularly in the context of three-center–four-electron (3c–4e) [N–I–N] interactions. These interactions are fundamental to the supramolecular chemistry of halogen(I) complexes, where an iodine(I) center is symmetrically or asymmetrically coordinated between two nitrogen atoms from saccharinato ligands or other Lewis bases.

The [N–I–N] motif can exist in anionic, cationic, or neutral forms, with the anionic [N–I–N]− and cationic [N–I–N]+ complexes being structurally analogous. Structural investigations reveal that these complexes typically feature nearly linear N–I–N angles (close to 180°) and N–I bond lengths in the range of 2.21–2.29 Å. The linearity and bond distances are hallmarks of strong, directional halogen bonding, which is further stabilized by the electron-deficient nature of the iodine center in N-iodosaccharin.

Table 1. Selected Structural Parameters for [N–I–N] Complexes with N-Iodosaccharin [1]

| Complex | N–I (Å) | I–N (Å) | N···N (Å) | N–I–N (°) | Symmetry Type |

|---|---|---|---|---|---|

| Symmetric (e.g., L1H[3–I–3]) | 2.250 | 2.250 | 4.479 | 180 | Symmetric HB |

| Asymmetric (e.g., L3H[3–I–3]) | 2.218 | 2.293 | 4.512 | 179.5 | Asymmetric HB |

| Non-Hydrogen-Bonded (e.g., TMA[6–I–6]) | 2.293 | 2.293 | 4.587 | 180 | Symmetric, non-HB |

These three-center–four-electron bonds are characterized by significant covalent character, as evidenced by charge density analyses and computational studies. The interaction energies for (imide)N–I···N(HMTA) halogen bonds, for example, range from −8.4 to −29.0 kilocalories per mole, with the strongest interactions observed for N-iodosaccharin due to its highly positive σ-hole at the iodine center [2].

Hydrogen Bonding Modulation of Halogen Bond Asymmetry

Hydrogen bonding plays a crucial role in modulating the symmetry of [N–I–N] halogen bonds within N-iodosaccharin complexes. When a hydrogen bond donor interacts with one of the nitrogen-based ligands, it can induce asymmetry in the N–I bond lengths. This effect has been observed both experimentally (via single-crystal X-ray diffraction) and computationally.

In symmetric [N–I–N] complexes, both N–I bonds are nearly identical in length. However, the introduction of a hydrogen bond to only one saccharinato ligand results in measurable asymmetry, with one N–I bond becoming shorter and the other longer. The degree of asymmetry can rival or surpass that achieved by using heteroleptic ligands, but without the complications of ligand scrambling.

Table 2. Comparison of Symmetric and Asymmetric [N–I–N] Bond Lengths in N-Iodosaccharin Complexes [1]

| Complex Type | Short N–I (Å) | Long N–I (Å) | Bond Length Difference (Å) |

|---|---|---|---|

| Symmetric | 2.250 | 2.250 | 0.000 |

| Asymmetric | 2.191–2.225 | 2.262–2.299 | 0.071–0.108 |

Computational models confirm that the hydrogen bonding interaction is the principal cause of the observed asymmetry, rather than packing effects in the crystal lattice. The modulation of halogen bond asymmetry through hydrogen bonding enables precise control over supramolecular architectures and can be leveraged to design materials with tailored properties [1].

Hierarchical Assembly of Halogen-Bonded Organic Frameworks (XOFs)

N-Iodosaccharin is a key building block in the hierarchical assembly of halogen-bonded organic frameworks (XOFs). These frameworks are constructed using directional halogen bonds between N-iodosaccharin and nitrogen-rich acceptors, such as hexamethylenetetramine. The resulting structures exhibit diverse topologies, including one-dimensional chains, two-dimensional grids, and three-dimensional frameworks, depending on the coordination mode and stoichiometry.

Experimental studies have demonstrated that N-iodosaccharin can form XOFs with highly adaptable channel shapes, ranging from oval to square grids. The adaptability is governed by the denticity of the nitrogen acceptor and the strength of the halogen bond. The interaction energies in these frameworks are substantial, with (imide)N–I···N halogen bonds in XOFs showing interaction energies up to −29.0 kilocalories per mole [2].

Table 3. Structural and Energetic Data for N-Iodosaccharin-Based XOFs [2]

| Framework Composition | I···N Distance (Å) | Channel Volume (ų/unit cell) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| [HMTA]·[NIS]₄ (bidentate) | 2.465 | 181 | −19.1 |

| [HMTA]·[NIS]₄ (tetradentate) | 2.29 | 934.3 | −29.0 |

The assembly of these frameworks is further stabilized by ancillary interactions, such as C–H···O=S hydrogen bonds and π–π stacking, but the primary driving force remains the strong and directional halogen bond provided by N-iodosaccharin. The resulting XOFs exhibit high structural regularity and tunable porosity, making them promising candidates for applications in molecular recognition, separation, and catalysis [2] [1].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant